N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a benzenesulfonamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Sulfonamide Formation: The final step involves the reaction of the chlorinated benzothiazole with benzenesulfonamide under suitable conditions, often using a base like triethylamine to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and analgesic agent. .
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein interactions
Mechanism of Action
The mechanism of action of N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole ring provides hydrophobic interactions, stabilizing the compound within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide
- N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(6-Chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(6-Chloro-13-benzothiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and sulfonamide moiety make it versatile for various chemical modifications and applications, distinguishing it from other benzothiazole derivatives .
Properties
Molecular Formula |
C13H9ClN2O2S2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
ZXKFHDGIJPIUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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